molecular formula C19H25N5O5 B2685659 7-(2-hydroxy-3-phenoxypropyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-43-4

7-(2-hydroxy-3-phenoxypropyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2685659
CAS No.: 868146-43-4
M. Wt: 403.439
InChI Key: ZJDVFJIKAMYSEZ-UHFFFAOYSA-N
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Description

This compound is a 1,3-dimethylxanthine derivative with a purine-2,6-dione core. Its structure features:

  • 1- and 3-position methyl groups, common in xanthine derivatives like theophylline, which enhance metabolic stability and receptor affinity.
  • 7-position substitution: A 2-hydroxy-3-phenoxypropyl chain, combining a phenyl ether moiety with a hydroxyl group. This group balances lipophilicity (via the phenoxy group) and hydrophilicity (via the hydroxyl) .
  • 8-position substitution: A 3-hydroxypropylamino group, introducing a flexible alkyl chain terminated with a hydroxyl, which may enhance hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-22-16-15(17(27)23(2)19(22)28)24(18(21-16)20-9-6-10-25)11-13(26)12-29-14-7-4-3-5-8-14/h3-5,7-8,13,25-26H,6,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDVFJIKAMYSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. This compound exhibits significant biological activity due to its unique structural features and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O5, with a molecular weight of 389.41 g/mol. It features a purine core structure characterized by a fused double-ring system containing nitrogen atoms and various substituents that enhance its biological activity and solubility properties.

PropertyValue
Molecular FormulaC18H23N5O5
Molecular Weight389.41 g/mol
CAS Number300586-22-5

Biological Activity

The biological activity of this compound primarily arises from its interaction with various enzymes and receptors in biological systems. Some key activities include:

1. Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. Compounds structurally related to this molecule have shown efficacy against viruses such as hepatitis C virus (HCV). For example, certain derivatives demonstrated anti-HCV effects superior to standard antiviral drugs like ribavirin, suggesting that modifications in the purine structure can enhance antiviral potency .

2. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The inhibition of enzymes like myeloperoxidase (MPO) has been studied in related compounds, showcasing potential applications in inflammatory diseases where MPO plays a critical role .

3. Anticancer Potential
Some studies have indicated that purine derivatives can serve as antimetabolites in cancer therapy. They may interfere with nucleic acid synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth .

Case Studies

Several studies have focused on the biological activities associated with compounds similar to this compound:

Case Study 1: Antiviral Efficacy
In one study, derivatives similar to this compound were tested for their ability to inhibit HCV RNA expression in cell cultures. The results showed a dose-dependent inhibition of viral replication, with selectivity indices indicating lower cytotoxicity compared to conventional treatments .

Case Study 2: Enzyme Interaction
Another investigation explored the interaction of related purine derivatives with MPO. The findings suggested that these compounds could modulate MPO activity, potentially leading to reduced oxidative stress in inflammatory conditions .

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H23N5O5
  • Molecular Weight : 389.41 g/mol
  • Density : Approximately 1.45 g/cm³ (predicted)
  • pKa : 9.55 (predicted)

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and phenoxy moieties suggests potential interactions with biological targets, such as enzymes and receptors.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent targeting various diseases. Its structural similarity to known purine derivatives allows for exploration in the following areas:

  • Adenosine Receptor Modulation : Research indicates that purine derivatives can act as ligands for adenosine receptors, which are implicated in numerous physiological processes and diseases such as cancer and neurodegenerative disorders .
  • Monoamine Oxidase Inhibition : Some studies suggest that similar compounds exhibit inhibitory effects on monoamine oxidases, enzymes involved in neurotransmitter metabolism. This could have implications for treating mood disorders and neurodegenerative diseases .

Biochemical Studies

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies:

  • Enzyme Inhibition Studies : Investigating the inhibition of specific enzymes can provide insights into the compound's mechanism of action and therapeutic potential.
  • Cellular Assays : Evaluating the effects of this compound on cell viability, proliferation, and apoptosis can help determine its cytotoxicity and therapeutic index.

Drug Development

Given its biological activity, this compound may serve as a lead structure for developing new drugs:

  • Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure can help identify more potent analogs with improved efficacy and selectivity.
  • Formulation Development : Research into suitable delivery methods (e.g., oral, intravenous) can enhance bioavailability and therapeutic outcomes.

Case Study 1: Dual Target Activity

A study highlighted the dual-target directed action of related xanthine derivatives on adenosine receptors and monoamine oxidases. This research emphasizes the potential of purine derivatives like 7-(2-hydroxy-3-phenoxypropyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to act on multiple biological targets simultaneously, which could lead to innovative therapeutic strategies for complex diseases .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various purine derivatives, including this compound, evaluated their biological activities through in vitro assays. The findings suggested that specific modifications to the purine core significantly influenced both reactivity and biological activity, underscoring the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: Aromatic substituents (e.g., benzyl, biphenyl) significantly increase Log P, reducing solubility but enhancing membrane permeability. The target compound’s phenoxypropyl group offers moderate lipophilicity, while its hydroxyl groups improve aqueous solubility .
  • Hydrogen-Bonding Capacity: The target’s 7- and 8-position hydroxyls enable stronger interactions with polar targets compared to non-hydroxylated analogs (e.g., Compound 15) .
  • Thermal Stability : High melting points in biphenyl derivatives (e.g., 333°C for Compound 19) correlate with rigid, planar structures, whereas flexible alkyl/hydroxyalkyl chains (as in the target) likely reduce crystallinity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • Methodological Answer : The compound’s reactivity is influenced by its hydroxyl and phenoxy substituents, which participate in hydrogen bonding and steric interactions. Structural characterization via X-ray crystallography (monoclinic crystal system, space group P2₁/c) reveals a β-angle of 91.275° and unit cell dimensions (a = 8.6418 Å, b = 5.9415 Å, c = 23.4475 Å). These parameters are critical for understanding intermolecular interactions in solid-state synthesis . Computational modeling (e.g., density functional theory) can further predict reactive sites by analyzing electron density distributions.

Q. What experimental protocols are recommended for safe handling and storage?

  • Methodological Answer : The compound should be stored at room temperature in airtight containers to prevent hydrolysis of its hydroxypropyl groups. Safety protocols recommend using gloves and fume hoods due to potential irritancy (GHS hazard data inferred from structurally similar purine-diones) . Stability tests under varying humidity and temperature conditions (e.g., TGA/DSC analysis) are advised to establish degradation thresholds.

Q. How can researchers confirm the purity of synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is standard. Complementary techniques include:

  • Mass spectrometry (MS) : To verify molecular weight (e.g., m/z ≈ 272.27 for related purine-diones) .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR to resolve methyl and hydroxypropyl group signals (e.g., δ 1.3–1.5 ppm for CH₃ groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer : Use design of experiments (DoE) to minimize trial-and-error:

  • Factors : Temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Response variables : Yield, purity, and reaction time.
  • Statistical models : Central composite design (CCD) or Box-Behnken methods to identify interactions between variables . For example, ICReDD’s computational-experimental feedback loop reduces optimization time by 30–50% .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states and activation energies for hydroxypropyl group functionalization .
  • Machine learning (ML) : Train models on Merck’s Aryl Halide Informer Library data to predict regioselectivity in substitution reactions .
  • COMSOL Multiphysics : Simulate mass transfer limitations in reactor designs (e.g., packed-bed vs. batch systems) .

Q. How can contradictory data in catalytic performance be resolved?

  • Methodological Answer : Apply comparative analysis frameworks :

  • Controlled variable isolation : Replicate experiments under identical conditions (e.g., O₂ exclusion to test oxidation pathways) .
  • In-situ spectroscopy : Use Raman or IR to monitor intermediate species during catalysis.
  • Meta-analysis : Aggregate data from analogous purine-diones (e.g., 3-benzyl-8-chloromethyl derivatives) to identify trends in catalyst poisoning .

Q. What advanced techniques characterize its supramolecular interactions?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve π-π stacking and hydrogen-bonding networks (e.g., O–H···N interactions at 2.7–3.1 Å distances) .
  • Surface plasmon resonance (SPR) : Quantify binding affinities with biological targets (e.g., adenosine receptors).
  • Dynamic light scattering (DLS) : Assess colloidal stability in aqueous formulations .

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